6-(Phenylselanyl)cyclohex-2-en-1-ol
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Overview
Description
6-(Phenylselanyl)cyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a phenylselanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using appropriate solvents, and employing purification techniques such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylselanyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the phenylselanyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one or cyclohex-2-en-1-al.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenylselanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Phenylselanyl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-ol: Lacks the phenylselanyl group, resulting in different chemical and biological properties.
Cyclohex-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Phenylselenol: Contains a phenylselanyl group but lacks the cyclohexene ring, resulting in distinct properties.
Uniqueness
6-(Phenylselanyl)cyclohex-2-en-1-ol is unique due to the presence of both the phenylselanyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
111787-46-3 |
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Molecular Formula |
C12H14OSe |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
6-phenylselanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,11-13H,5,9H2 |
InChI Key |
RUFGARWESWGWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)O)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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